3-(4-ethoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-(4-ethoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 4-ethoxybenzaldehyde reacts with 3-(trifluoromethyl)benzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-(4-ethoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one: A similar compound with a different core structure, used in DNA binding and urease inhibition studies.
4-(trifluoromethyl)phenol: Another trifluoromethyl-containing compound with different chemical properties and applications.
Uniqueness
3-(4-ethoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxyphenyl and trifluoromethylphenyl groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C20H16F3N3O4 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H16F3N3O4/c1-2-30-15-8-6-14(7-9-15)26-18(28)16(11-24-19(26)29)17(27)25-13-5-3-4-12(10-13)20(21,22)23/h3-11H,2H2,1H3,(H,24,29)(H,25,27) |
InChI Key |
WQIYQCBQJDRBQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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